1-乙基-1H-吲哚

描述

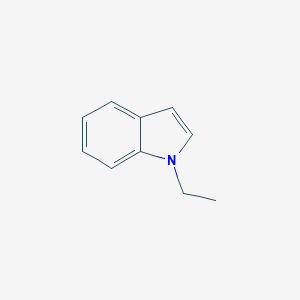

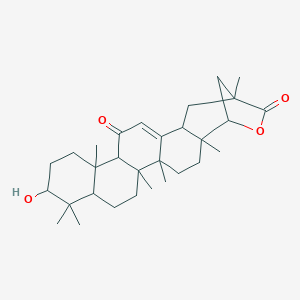

“1-Ethyl-1H-indole” is a chemical compound with the molecular formula C10H11N . It is also known by other names such as 1-Ethylindole and N-Ethylindole . The molecular weight of this compound is 145.20 g/mol .

Synthesis Analysis

Indoles, including 1-Ethyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used in the treatment of various disorders in the human body . The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance .

Molecular Structure Analysis

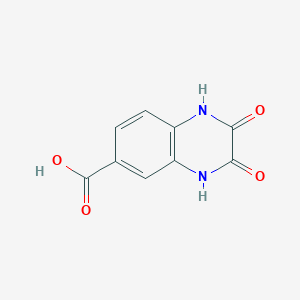

The molecular structure of 1-Ethyl-1H-indole consists of a benzene ring fused with a pyrrole ring . The ethyl group is attached to one of the carbon atoms in the pyrrole ring . The InChIKey for this compound is QRRKZFCXXBFHSV-UHFFFAOYSA-N .

Chemical Reactions Analysis

Indole derivatives, including 1-Ethyl-1H-indole, have been used in the development of novel ATX inhibitors . The Indole-1 analogs were prepared which exerted mild activity comparable to Indole-1 in ATX enzyme assay .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1H-indole include a molecular weight of 145.20 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are both 145.089149355 g/mol .

科学研究应用

合成和功能化:

- 吲哚类化合物,包括1-乙基-1H-吲哚,在有机化学中至关重要,并存在于许多具有生物活性的天然产物中。它们在医学、合成化学、配位化学和工业化学中有广泛的应用。钯催化反应在合成和功能化吲哚中起着重要作用,可以通过较少的步骤和产生较少废物来获得精细化学品、农药和制药中间体(Cacchi & Fabrizi, 2005)。

药理活性:

- 某些吲哚衍生物表现出抗炎和镇痛作用。这包括从乙基-3-氧代-3-{2-[(5-取代-3-苯基-1H-吲哚-2-基)羰基]肼基}丙酸酯合成的化合物(Basavarajaiah & Mruthyunjayaswamya, 2021)。

抗炎作用:

- 吲哚衍生物,如1-乙基和1-正丙基-1, 3, 4, 9-四氢吡喃[3, 4-b]吲哚-1-乙酸,包括依托酸,显示出强效的抗炎性能,特别在慢性大鼠炎症模型中表现出显著效果(Martel et al., 1976)。

催化应用:

- 利用吲哚框架的吲哚桥联双膦-氧化物钯催化剂已被用于高效乙烯聚合和与极性单体的共聚合,反映了吲哚在催化剂设计中的关键作用(Li et al., 2020)。

抗微生物活性:

- 从涉及吲哚的反应中衍生的取代2-((1H-吲哚-4-基)氧基)-N'-苄基亚乙酰肼化合物显示出抗微生物活性,突显了吲哚衍生物在开发抗微生物剂中的作用(Prasad, 2017)。

抗氧化和抗癌活性:

- 吲哚衍生物,如1-乙基-2-苯基-3-苯乙基-3-噻吩-2-基-1H-吲哚,已被研究其抗氧化、抗微生物、细胞毒性和对人类肝癌细胞中谷胱甘肽S-转移酶活性的影响,显示出在癌症治疗中具有潜在前景(Kurt-Kızıldoğan等,2020)。

缓蚀:

- 3-氨基烷基化吲哚已被评估为在酸性环境中对低碳钢的缓蚀剂。它们的抑制效率归因于在钢表面的吸附,展示了吲哚衍生物在工业环境中的实际应用(Verma et al., 2016)。

安全和危害

While specific safety and hazard information for 1-Ethyl-1H-indole is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The future directions in the research and development of 1-Ethyl-1H-indole and its derivatives could involve the exploration of their potential as biologically active compounds for the treatment of various disorders . The development of novel methods of synthesis for indole derivatives is also a significant area of interest .

属性

IUPAC Name |

1-ethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRKZFCXXBFHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293941 | |

| Record name | 1-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-indole | |

CAS RN |

10604-59-8 | |

| Record name | N-Ethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1H-indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H03CX1P47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)